molecular formula C14H14O2 B1581302 3,3'-Dimethoxybiphenyl CAS No. 6161-50-8

3,3'-Dimethoxybiphenyl

Cat. No. B1581302
CAS RN: 6161-50-8
M. Wt: 214.26 g/mol
InChI Key: UCHNVSDXSPIKRG-UHFFFAOYSA-N
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Description

3,3'-Dimethoxybiphenyl (DMB) is a chemical compound that is widely used in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular weight of 208.3 g/mol. It is a derivative of biphenyl and is composed of two phenyl rings connected by a methylene bridge. DMB has a variety of applications, including use as a starting material for synthesizing other compounds, as a reagent for organic reactions, and as a ligand for metal ions. It is also used as a model compound for studying the structure and reactivity of other biphenyl derivatives.

Scientific Research Applications

  • Summary of the Application : The compound “3,3’-Dimethoxybiphenyl” has been used in studies aimed at understanding the hydrogen interactions in biphenyl derivatives .
  • Methods of Application or Experimental Procedures : The crystal structure of “3,3’-Dimethoxybiphenyl” was determined using X-ray diffraction methods . The compound crystallizes in the monoclinic space group P21/c with unit cell dimensions, a = 7.706(1), b = 11.745(2), c = 12.721(2) Å, β = 92.31(1)° .
  • Results or Outcomes : The average torsion angle about the inter-ring C-C bond is 37.5°. The O1 and O1’ atoms of the methoxy group are deviated by 0.046(1) Å and 0.234(1) Å from the mean planes of respective rings. The crystal cohesion is pronounced due to three-inter-molecular C-H…O hydrogen bonds .
  • “3,3’-Dimethoxybiphenyl” is a solid substance with a boiling point of 328 °C and a melting point of 44-45 °C .
  • It has the molecular formula CH3OC6H4C6H4OCH3 and a molecular weight of 214.26 .
  • It’s also known by the synonym "3,3’-Bianisole" .
  • “3,3’-Dimethoxybiphenyl” is a solid substance with a boiling point of 328 °C and a melting point of 44-45 °C .
  • It has the molecular formula CH3OC6H4C6H4OCH3 and a molecular weight of 214.26 .
  • It’s also known by the synonym "3,3’-Bianisole" .

properties

IUPAC Name

1-methoxy-3-(3-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-13-7-3-5-11(9-13)12-6-4-8-14(10-12)16-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHNVSDXSPIKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210626
Record name 3,3'-Dimethoxy-1,1'-biphenyl
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dimethoxybiphenyl

CAS RN

6161-50-8
Record name 3,3′-Dimethoxybiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6161-50-8
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Record name 3,3'-Dimethoxy-1,1'-biphenyl
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Record name 3,3'-Dimethoxybiphenyl
Source DTP/NCI
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Record name 3,3'-Dimethoxy-1,1'-biphenyl
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Record name 3,3'-dimethoxy-1,1'-biphenyl
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Record name 3,3'-DIMETHOXY-1,1'-BIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
435
Citations
F Lundvall, DS Wragg, PDC Dietzel… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C18H18O6, the biphenyl moiety is twisted with a dihedral angle of 29.11 (10). The carbomethoxy groups form C—C—C—O torsion angles of −18.3 (3) and −27.7 (…
Number of citations: 1 scripts.iucr.org
PJ STOWARD - Journal of the Royal Microscopical Society, 1967 - Wiley Online Library
Periodate‐reactive mucosubstances have been converted into highly‐coloured formazans (as predicted in a previous paper; Stoward, 1967b) by treating periodate‐oxidized sections of …
Number of citations: 25 onlinelibrary.wiley.com
Q Ali, MR Shah, D VanDerveer - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
(IUCr) 4,4′-Diiodo-3,3′-dimethoxybiphenyl Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals …
Number of citations: 8 scripts.iucr.org
V Langer, K Lundquist - Acta Crystallographica Section C: Crystal …, 2010 - scripts.iucr.org
The title lignin model compound, C16H18O6, resides on a twofold axis parallel with the b axis, with the mid-point of the internal C—C(−x + 1, y, −z + {1\over 2}) bond located on the …
Number of citations: 1 scripts.iucr.org
A Subashini, K Ramamurthi… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C28H22Cl2N2O2, crystallized with two independent molecules (A and B) in the asymmetric unit. The two molecules differ essentially in the orientation of the outer …
Number of citations: 2 scripts.iucr.org
SG Ruggiero, A Castellan, M Cotrait, S Grelier… - Journal of molecular …, 1997 - Elsevier
The X-ray structures of two α-carbonyl biphenyl lignin model molecules (1 and 2) were determined and their luminescence properties established in the crystalline state and in …
Number of citations: 6 www.sciencedirect.com
A Subashini, P Rose, R Philip, H Stoeckli-Evans… - Optics & Laser …, 2015 - Elsevier
One of the novel organic Schiff base materials, N,N′-Bis(4-chlorobenzylidene)-3,3′-dimethoxybiphenyl-4,4′-diamine (CBMPA), was synthesized and molecular structure of CBMPA …
Number of citations: 2 www.sciencedirect.com
A Itaya, T Inoue, T Yamamoto, T Nobutou… - Journal of Materials …, 1994 - pubs.rsc.org
The time evolution of the transient absorption spectra of 4,4′-diazido-3,3′-dimethoxybiphenyl (DADMB)(N3—R—N3), a sensitizers for negative photoresists, under laser irradiation …
Number of citations: 4 pubs.rsc.org
Rajnikant, Dinesh, D Singh - Bulletin of Materials Science, 2004 - Springer
The crystal structure of 3, 3′-dimethoxybiphenyl has been determined by X-ray diffraction methods with an aim of describing the hydrogen interaction in biphenyl derivatives. The title …
Number of citations: 1 link.springer.com
N Campbell, AH Scott - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
“‘“ao“’ Page 1 1050 J. Chem. SOC. (C), 1966 Substitution Reactions of 3,3‘-Dimethoxybiphenyl By Neil Campbell and A. H. Scott 3.3‘-Dimethoxybiphenyl is brominated mainly in the 6,6’-positions …
Number of citations: 8 pubs.rsc.org

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